molecular formula C15H19ClN2O3 B4879677 N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Cat. No.: B4879677
M. Wt: 310.77 g/mol
InChI Key: ASEQLWXHPPCIOY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a morpholine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylphenylamine and 4-ethyl-2-oxomorpholine.

    Acylation Reaction: The phenylamine undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to form the acetamide intermediate.

    Coupling Reaction: The acetamide intermediate is then coupled with 4-ethyl-2-oxomorpholine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process would include:

    Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors could be used.

    Purification Steps: The crude product would undergo purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a drug candidate.

    Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound might find use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)acetamide: Lacks the morpholine ring and may have different biological activity.

    2-(4-ethyl-2-oxomorpholin-3-yl)acetamide: Lacks the chloro-substituted phenyl ring and may have different chemical properties.

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-3-18-6-7-21-15(20)13(18)9-14(19)17-11-5-4-10(2)12(16)8-11/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEQLWXHPPCIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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